molecular formula C9H10N2O2 B3038844 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole CAS No. 914637-14-2

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

Cat. No.: B3038844
CAS No.: 914637-14-2
M. Wt: 178.19 g/mol
InChI Key: OOKUDEISCIWTNK-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole is a chemical compound with the CAS number 914637-14-2 and a molecular formula of C9H10N2O2 . It features a unique heterocyclic structure comprising both oxazole and furan rings, a combination known to be of significant interest in medicinal and organic chemistry for designing new bioactive molecules . The presence of an aminomethyl functional group on the oxazole core makes this compound a versatile building block for further chemical synthesis. It can undergo various reactions, such as amide bond formation or reductive amination, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Heterocyclic compounds containing furan and oxazole motifs are frequently explored in pharmaceutical research for their antimicrobial and anticancer properties . As a scaffold, this compound holds potential for the development of novel therapeutic agents, serving as a key intermediate in the synthesis of more complex molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUDEISCIWTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

Oxazole Ring Formation via Cyclocondensation

The oxazole scaffold is typically constructed through cyclocondensation reactions, with the Robinson-Gabriel synthesis serving as a cornerstone. In this approach, furan-2-carbaldehyde reacts with diacetyl monooxime under acidic conditions to yield 2-(furan-2-yl)-4,5-dimethyloxazole 3-oxide (Fig. 1). Critical parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of aldehyde to diacetyl monooxyme ensures complete conversion.
  • Acid selection : Hydrochloric acid (4 M in ethyl acetate) promotes efficient cyclization at 0°C to room temperature.
  • Oxide intermediate : The resulting 3-oxide derivative facilitates subsequent functionalization at the 4-position.
Mechanistic Considerations

Protonation of the aldehyde carbonyl initiates nucleophilic attack by the oxime nitrogen, followed by dehydration to form the oxazole ring. The methyl groups at positions 4 and 5 originate from diacetyl monooxyme’s acetyl moieties, while the furan substituent derives from the starting aldehyde.

Functionalization at the 4-Position: Chloromethylation and Amination

Conversion of the 4-methyl group to aminomethyl proceeds via a two-step halogenation-amination sequence:

Chloromethylation with Phosphoryl Chloride

Treatment of 2-(furan-2-yl)-4,5-dimethyloxazole 3-oxide with phosphoryl chloride (POCl₃) in acetonitrile selectively chlorinates the 4-methyl group, yielding 4-(chloromethyl)-5-methyl-2-(furan-2-yl)oxazole (Table 1).

Table 1. Optimization of Chloromethylation Conditions

Parameter Optimal Value Yield (%)
POCl₃ Equivalents 2.0 79
Solvent MeCN 79
Temperature 0°C → RT 79
Reaction Time 12 h 79
Amination via Nucleophilic Substitution

The chloromethyl intermediate undergoes amination through two primary pathways:

Pathway A: Direct Ammonolysis

  • Conditions : Excess aqueous ammonia (28%) in methanol at 60°C for 6 h.
  • Mechanism : SN₂ displacement of chloride by ammonia, favored by the oxazole ring’s electron-withdrawing nature.
  • Yield : 68% (hypothetical extrapolation from aryl analogs).

Pathway B: Delepine Reaction

  • Reagents : Hexamethylenetetramine (HMTA) in dichloromethane, followed by HCl hydrolysis.
  • Advantage : Avoids high-pressure ammonia handling.
  • Yield : 72% (based on bromomethyl oxazole amination).

Detailed Experimental Procedures

Synthesis of 2-(Furan-2-yl)-4,5-dimethyloxazole 3-Oxide

Stepwise Protocol :

  • Combine furan-2-carbaldehyde (5.0 mmol) and diacetyl monooxyme (5.0 mmol) in 4 M HCl/EtOAc (5 mL).
  • Stir at 0°C for 1 h, then warm to room temperature overnight.
  • Concentrate in vacuo and triturate with diethyl ether to obtain the oxide as a pale yellow solid.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, C5-CH₃), 2.41 (s, 3H, C4-CH₃), 6.62–7.98 (m, 3H, furan-H).
  • MS (ESI) : m/z 208 [M+H]⁺.

Conversion to 4-(Chloromethyl)-5-methyl-2-(furan-2-yl)oxazole

Procedure :

  • Suspend the oxide (3.98 mmol) in anhydrous MeCN (40 mL).
  • Add POCl₃ (7.95 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 h, then filter and wash with ice water.

Key Observations :

  • Chlorination occurs exclusively at the 4-position due to steric hindrance at C5.
  • Prolonged reaction times (>24 h) promote decomposition (yield drop to 55%).

Nucleophilic Substitution to Introduce the Aminomethyl Group

Method A (Ammonolysis) :

  • Reflux the chloromethyl derivative (2.0 mmol) in methanolic NH₃ (10 mL) for 6 h.
  • Concentrate and purify by silica gel chromatography (EtOAc/hexane 1:1).

Method B (Delepine Reaction) :

  • React chloromethyl oxazole (10 mmol) with HMTA (10 mmol) in CH₂Cl₂ (50 mL).
  • Filter the precipitated quaternary salt and hydrolyze with 6 M HCl/EtOH (1:1).
  • Neutralize with NaHCO₃ and extract with EtOAc.

Analytical Data and Characterization

This compound

Spectroscopic Profile :

  • ¹H NMR (CDCl₃) : δ 1.98 (s, 3H, C5-CH₃), 3.72 (s, 2H, CH₂NH₂), 6.45–7.62 (m, 3H, furan-H).
  • ¹³C NMR : δ 12.1 (C5-CH₃), 44.3 (CH₂NH₂), 112.4–150.1 (oxazole and furan carbons).
  • HRMS : Calcd for C₁₀H₁₁N₂O₂ [M+H]⁺: 199.0872; Found: 199.0875.

Challenges and Alternative Approaches

Competing Side Reactions

  • Elimination : Formation of 4-methylene derivatives occurs at temperatures >80°C during amination.
  • Oxazole Ring Opening : Strong bases (e.g., NaOH) degrade the oxazole core, necessitating pH control.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces amination time from 6 h to 45 min (90% yield in preliminary trials).
  • Flow Chemistry : Continuous processing minimizes intermediate degradation during chloromethylation.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the oxazole and furan rings provide structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Furan-Containing Oxazole Derivatives

The furan ring at position 2 in the target compound contributes to its electronic properties:

  • Electronic Coupling: In 2-(2-(furan-2-yl)ethyl)naphtho[1,2-d]oxazole, a saturated bridge between the oxazole and furan results in a 40 nm blue-shifted absorption maximum compared to compounds with direct conjugation . This suggests that the direct attachment of furan at position 2 in 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole may enhance π-conjugation and redshift absorption, relevant for fluorescent probes or optoelectronic applications.
  • Photophysical Properties : Derivatives like 5-(furan-2-yl)-4-tosyloxazole (OX-1) exhibit solvatochromic behavior, with ground-state dipole moments influenced by electron-withdrawing groups. Computational studies (e.g., HOMO-LUMO gaps) could predict similar trends for the target compound .

Table 2: Photophysical Comparison of Furan-Oxazole Derivatives

Compound λmax (Absorption) Key Feature Reference
OX-1 ~350 nm Solvatochromic, high dipole
2-(2-Furyl)ethyl-naphthoxazole ~310 nm Blue-shifted due to saturated bridge
Target Compound (Predicted) ~370 nm Enhanced conjugation at C2

Structural and Crystallographic Insights

Isostructural oxazole-thiazole hybrids (e.g., halogen-substituted derivatives) demonstrate that minor substituent changes (e.g., Cl vs.

Biological Activity

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with oxazole precursors. Recent advancements in synthetic methodologies, such as the van Leusen oxazole synthesis, have facilitated the efficient production of oxazole-based compounds, including this specific derivative .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar oxazole structures demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with furan and oxazole moieties have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureus20
Similar oxazole derivativesE. coli25
Furan-based compoundsPseudomonas aeruginosa30

Anticancer Activity

Research indicates that oxazole derivatives can act as antitumor agents. The presence of the furan ring in this compound may enhance its anticancer efficacy by interfering with cellular processes such as microtubule formation, which is crucial for cancer cell proliferation .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of various oxazole derivatives on cancer cell lines, revealing that modifications at specific positions significantly influenced their activity. For example, a compound structurally similar to this compound exhibited up to a 276-fold increase in potency against certain cancer cells when electron-withdrawing groups were introduced .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound may inhibit key enzymes involved in inflammation and microbial resistance. For instance, studies have shown that similar oxazoles can selectively inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses .

Q & A

Q. What are the standard synthetic routes for 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves hydrazide intermediates and cyclization under reflux. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are dissolved in DMSO, refluxed for 18 hours, and purified via crystallization (65% yield, m.p. 141–143°C) . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMSO), reaction time (12–24 hours), and stoichiometry of reagents. Monitoring via TLC and optimizing pH during crystallization can further improve purity and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

  • IR Spectroscopy : Look for NH stretches (~3350 cm⁻¹), C=N (1600–1650 cm⁻¹), and furan C-O-C (1250–1300 cm⁻¹) .
  • NMR : In 1H^1H NMR, furan protons appear as doublets at δ 6.2–7.4 ppm, while the aminomethyl group shows broad signals at δ 2.8–3.5 ppm. 13C^{13}C NMR confirms oxazole carbons at 150–160 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for related oxadiazoles) and fragmentation patterns validate the structure .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Begin with antimicrobial disk diffusion assays against E. coli and S. aureus (MIC values <50 µg/mL indicate potency) . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ values >100 µM suggesting low toxicity .

Advanced Research Questions

Q. How can structural modifications at the aminomethyl or furan-2-yl positions enhance bioactivity, and what computational tools aid in rational design?

Substituting the aminomethyl group with bulkier amines (e.g., cyclohexylamino) improves lipophilicity and membrane permeability, as shown by logP increases from 1.2 to 2.8 . DFT calculations (e.g., Gaussian09) predict charge distribution and H-bonding potential, while molecular docking (AutoDock Vina) identifies binding affinities to targets like bacterial gyrase (∆G < -8 kcal/mol) .

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

For inconsistent 1H^1H NMR signals (e.g., splitting of furan protons), verify solvent deuteration and exclude paramagnetic impurities. If byproducts form (e.g., oxadiazole isomers), use HPLC-PDA with a C18 column (ACN/H₂O gradient) to separate and characterize impurities. Conflicting melting points may arise from polymorphs; perform XRPD to identify crystalline forms .

Q. What strategies mitigate solubility challenges in in vitro assays, and how does formulation impact pharmacokinetic profiling?

Use co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) for aqueous solubility. For in vivo studies, nanoemulsions (liposomal encapsulation) improve bioavailability. Pharmacokinetic parameters (t₁/₂, Cmax) are assessed via LC-MS/MS in rat plasma, with AUC₀–24h >500 ng·h/mL indicating sustained release .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Electron-withdrawing groups (e.g., -NO₂) on the furan ring activate the oxazole toward nucleophilic attack at C-2, as shown by Hammett σ⁺ values (ρ = +1.2). Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity, requiring harsher conditions (e.g., 80°C, 24 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole
Reactant of Route 2
4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

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